Titanium(4+) 2-aminoethanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium(4+) 2-aminoethanolate is a titanium alkoxide derivative where titanium is coordinated with 2-aminoethanol ligands This compound is known for its chelating properties, where the 2-aminoethanol acts as a bidentate ligand, forming a stable complex with titanium
Preparation Methods
Synthetic Routes and Reaction Conditions
Titanium(4+) 2-aminoethanolate can be synthesized by reacting titanium alkoxides with 2-aminoethanol. The reaction typically involves the following steps:
Preparation of Titanium Alkoxide: Titanium tetrachloride is reacted with an alcohol (e.g., isopropanol) to form titanium alkoxide.
Reaction with 2-Aminoethanol: The titanium alkoxide is then reacted with 2-aminoethanol under controlled conditions to form the desired this compound complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Titanium Alkoxide: Large quantities of titanium tetrachloride are reacted with alcohol in industrial reactors.
Continuous Reaction with 2-Aminoethanol: The titanium alkoxide is continuously fed into a reactor containing 2-aminoethanol, and the reaction is monitored to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions
Titanium(4+) 2-aminoethanolate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form titanium dioxide and 2-aminoethanol.
Substitution: Ligands can be substituted with other chelating agents or alcohols.
Coordination: Forms complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution: Other alcohols or chelating agents in organic solvents.
Properties
CAS No. |
39825-72-4 |
---|---|
Molecular Formula |
C8H24N4O4Ti |
Molecular Weight |
288.17 g/mol |
IUPAC Name |
2-aminoethanolate;titanium(4+) |
InChI |
InChI=1S/4C2H6NO.Ti/c4*3-1-2-4;/h4*1-3H2;/q4*-1;+4 |
InChI Key |
MNWXPTQHWVTCKD-UHFFFAOYSA-N |
Canonical SMILES |
C(C[O-])N.C(C[O-])N.C(C[O-])N.C(C[O-])N.[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.